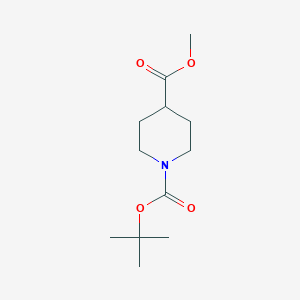

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-9(6-8-13)10(14)16-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZNCCIULVXFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327847 | |

| Record name | 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124443-68-1 | |

| Record name | 1-(1,1-Dimethylethyl) 4-methyl 1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124443-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-Boc-4-Piperidinecarboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate

An In-Depth Technical Guide to the Synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate

Authored by a Senior Application Scientist

Foreword: The Piperidine Scaffold as a Privileged Structure in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceutically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Consequently, the development of efficient and scalable synthetic routes to substituted piperidines is of paramount importance to the drug development pipeline.

This guide provides an in-depth technical overview of the synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1), a key bifunctional building block. The presence of an N-Boc protecting group and a C4-methyl ester allows for orthogonal chemical manipulations, making it an invaluable intermediate in the synthesis of complex molecules, including orexin type-2 receptor agonists.[2] We will explore the most reliable and field-proven synthetic strategies, delving into the mechanistic rationale behind the procedural choices to provide a self-validating and robust protocol for researchers and process chemists.

Retrosynthetic Analysis and Strategic Overview

A logical approach to the begins with a retrosynthetic analysis to identify key precursors and strategic bond disconnections. The target molecule is an N-protected amino acid ester, suggesting two primary strategic approaches:

-

Direct Esterification: The most straightforward approach involves the direct methylation of the corresponding carboxylic acid, 1-Boc-piperidine-4-carboxylic acid . This strategy is atom-economical and efficient, contingent on the availability of the acid precursor.

-

Sequential Protection and Esterification: An alternative route begins with the more fundamental starting material, 4-piperidinecarboxylic acid (Isonipecotic Acid) . This involves an initial N-protection step to install the tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.

These two primary pathways form the core of our synthetic discussion.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Route I: Direct Esterification of 1-Boc-piperidine-4-carboxylic acid

This route represents the most direct and frequently employed method for preparing the title compound. The choice of esterification conditions is critical and is dictated by factors such as scale, cost, and safety considerations. We will detail two robust protocols.

Principle and Mechanistic Insight

The core of this transformation is the conversion of a carboxylic acid to a methyl ester. The N-Boc group is stable under the mild basic or neutral conditions used for these esterification methods, preventing unwanted side reactions at the nitrogen atom.

-

SN2 Alkylation with Iodomethane: This classic method involves deprotonating the carboxylic acid with a mild base, typically an alkali metal carbonate like potassium carbonate (K₂CO₃), to form a carboxylate salt. This salt then acts as a nucleophile, attacking the electrophilic methyl group of iodomethane in a standard SN2 reaction. Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature effectively solvates the cation (K⁺) while leaving the carboxylate anion relatively free to react.

-

Esterification with Trimethylsilyl (TMS) Diazomethane: This method offers a very mild and high-yielding alternative. 1-Boc-piperidine-4-carboxylic acid reacts with TMS diazomethane in the presence of methanol. The reaction proceeds through the initial protonation of TMS diazomethane by the carboxylic acid, followed by nucleophilic attack of the resulting carboxylate on the methylated diazomethane intermediate, releasing nitrogen gas. This method avoids the use of a strong base and typically results in very clean conversions with minimal workup.[2][3]

Experimental Protocols

Protocol A: Methylation using Iodomethane and Potassium Carbonate

This protocol is well-suited for both lab-scale and larger-scale preparations due to the low cost of reagents.

Step-by-Step Methodology:

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g, 8.7 mmol) in anhydrous DMF (38 mL) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (1.2 g, 8.7 mmol, 1.0 equivalent).[3]

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add iodomethane (0.65 mL, 10 mmol) dropwise to the reaction mixture.[3]

-

Stir the reaction mixture for three hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 10% aqueous potassium carbonate solution (100 mL).[3]

-

Extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the final product as a colorless liquid or low-melting solid.[3]

Protocol B: Esterification with Trimethylsilyl Diazomethane

This protocol is valued for its high efficiency and mild conditions, though it requires careful handling of the diazomethane reagent.

Step-by-Step Methodology:

-

Suspend 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid (12.14 g, 52.95 mmol) in a mixture of acetonitrile (100 mL) and methanol (10 mL) in a flask at 0 °C (ice bath).[2][3]

-

Slowly add a 2.0 M solution of trimethylsilyl diazomethane in hexanes (52.9 mL, 106 mmol) dropwise to the suspension.[2][3] Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the mixture to stand at 0 °C for 30 minutes.

-

Remove the ice bath and stir the mixture at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the starting material.[2][3]

-

Carefully quench any excess diazomethane by adding a few drops of acetic acid until gas evolution ceases.

-

Remove the solvent under reduced pressure. The residue can be purified by column chromatography [n-hexane/EtOAc (4.5:1 v/v)] to give 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate as a colorless oil.[2][3]

Data Summary: Comparison of Esterification Protocols

| Parameter | Protocol A (Iodomethane) | Protocol B (TMS Diazomethane) |

| Reagents | 1-Boc-piperidine-4-carboxylic acid, K₂CO₃, CH₃I | 1-Boc-piperidine-4-carboxylic acid, TMS-diazomethane, MeOH |

| Typical Yield | Good to Excellent (~90%) | Excellent (>90%)[2][3] |

| Reaction Time | 3 hours | 3.5 hours[2][3] |

| Workup | Aqueous workup and extraction required | Direct concentration after quenching |

| Safety | Iodomethane is a toxic alkylating agent. | TMS diazomethane is toxic, potentially explosive, and should be handled with care in a fume hood. |

| Scalability | Highly scalable and cost-effective. | More suitable for lab-scale due to cost and hazards of the reagent. |

Synthetic Route II: Synthesis from 4-Piperidinecarboxylic acid

Step 1: N-Boc Protection of 4-Piperidinecarboxylic acid

Principle and Mechanism: The protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in a mixed solvent system (e.g., THF/water) under basic conditions. The base, such as sodium hydroxide, deprotonates the carboxylic acid and ensures the piperidine nitrogen is a free amine, allowing it to act as a nucleophile.[4] The nitrogen attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-Boc protected product, with tert-butanol and carbon dioxide as byproducts.

Caption: Workflow for the two-step synthesis from 4-piperidinecarboxylic acid.

Step-by-Step Methodology:

-

Dissolve 4-piperidinecarboxylic acid in an appropriate aqueous alkaline solution (e.g., 4M NaOH and saturated Na₂CO₃ solution).[4]

-

Add a co-solvent such as Tetrahydrofuran (THF) to aid solubility.[4]

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise or as a solution in THF.[4]

-

Allow the reaction to stir overnight, warming to room temperature.[4]

-

After the reaction is complete, perform an acidic workup. Add acid (e.g., glacial acetic acid or HCl) to neutralize the base and protonate the product's carboxylic acid group, causing it to precipitate or be extracted.[4]

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers, dry over Na₂SO₄, and concentrate to yield 1-Boc-piperidine-4-carboxylic acid, which can often be used in the next step without further purification.

Step 2: Esterification

The intermediate, 1-Boc-piperidine-4-carboxylic acid, is then converted to the target methyl ester using one of the methods described in Section 2.2 (Protocol A or B) .

Characterization Data

The identity and purity of the synthesized 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, d6-DMSO): δ 4.02 (dt, 2H), 3.67 (s, 3H), 2.82 (t, 2H), 2.43 (tt, 1H), 1.88-1.81 (m, 2H), 1.70-1.55 (m, 2H), 1.44 (s, 9H).[3]

-

¹³C NMR (151 MHz, CDCl₃): δ 174.9, 154.6, 79.5, 51.7, 41.0, 28.4, 27.9.[3]

-

Molecular Formula: C₁₂H₂₁NO₄[2]

-

Molecular Weight: 243.30[2]

-

Appearance: Colorless oil or a white to light yellow low-melting solid.[2]

Conclusion

The is a well-established process that is crucial for the advancement of various drug discovery programs. The most efficient and direct route is the esterification of commercially available 1-Boc-piperidine-4-carboxylic acid. For large-scale and cost-sensitive applications, a two-step approach starting from 4-piperidinecarboxylic acid provides a reliable alternative. The choice between methylation reagents—iodomethane versus TMS diazomethane—represents a classic process chemistry decision, balancing scalability and cost against reaction mildness and ease of workup. The protocols and data presented in this guide offer a comprehensive and authoritative resource for any scientist engaged in the synthesis of this versatile piperidine building block.

References

-

Marson, C. M. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Retrieved from [Link]

-

Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

-

Cimbala, R., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 157688-46-5[1-(tert-Butoxycarbonyl)-4-piperidylacetic acid 97%]. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

- CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (n.d.). Google Patents.

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]

- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 4. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

The Strategic Utility of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate tapestry of medicinal chemistry, the piperidine moiety stands out as a cornerstone scaffold, integral to the architecture of a multitude of therapeutic agents.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its significance in the design and development of novel drugs.[1][3] This guide focuses on a particularly valuable derivative, 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS No. 124443-68-1), a versatile building block that offers a strategic advantage in the synthesis of complex molecular entities. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive narrative that elucidates the rationale behind the synthetic and analytical methodologies associated with this compound, thereby empowering researchers to leverage its full potential in their drug discovery endeavors.

Compound Profile and Physicochemical Properties

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate, also known as N-Boc-piperidine-4-carboxylic acid methyl ester, is a key pharmaceutical intermediate whose strategic importance is rooted in its unique structural features.[4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthetic manipulations, a critical aspect in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[4]

A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in a laboratory setting. These properties dictate the choice of reaction conditions, solvents, and purification methods.

| Property | Value | Reference |

| CAS Number | 124443-68-1 | [5][6] |

| Molecular Formula | C₁₂H₂₁NO₄ | [6][7] |

| Molecular Weight | 243.30 g/mol | [6][7] |

| Appearance | White solid or colorless oil | [5][8] |

| Melting Point | 33.0 to 37.0 °C | [5][8] |

| Boiling Point | 307.4 ± 35.0 °C at 760 mmHg (Predicted) | [5][8] |

| Density | 1.094 ± 0.06 g/cm³ (Predicted) | [5][7] |

| Flash Point | 139.7 °C | [5] |

| Solubility | Soluble in Methanol | [7] |

The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry due to its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule.[2][9] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. Piperidine derivatives have demonstrated a wide pharmacological spectrum, including applications as analgesics, antivirals, and agents for treating neurodegenerative diseases like Alzheimer's.[2][9] The versatility of the piperidine core makes it a frequent choice for the development of novel therapeutics.[3][10]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. N-Boc-Piperi-dine-4-carboxylic Acid Methyl Ester CAS 124443-68-1 [homesunshinepharma.com]

- 6. chemscene.com [chemscene.com]

- 7. chembk.com [chembk.com]

- 8. 124443-68-1 | CAS DataBase [m.chemicalbook.com]

- 9. ijnrd.org [ijnrd.org]

- 10. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate, a key heterocyclic building block, is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, orthogonally protected with a tert-butyloxycarbonyl (Boc) group at the nitrogen and a methyl ester at the C-4 position, offers a versatile scaffold for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, with a focus on practical insights for laboratory and industrial settings.

Physicochemical and Structural Characteristics

The molecular structure of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate dictates its reactivity and utility. The Boc protecting group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions. The methyl ester at the C-4 position serves as a handle for further chemical modifications.

Core Molecular Attributes

| Property | Value | Source(s) |

| Molecular Weight | 243.30 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2][4] |

| CAS Number | 124443-68-1 | [1][2][3][4] |

| Physical Form | White to light yellow powder or lump | [4] |

| Melting Point | 33.0 to 37.0 °C | [4] |

| Boiling Point (Predicted) | 307.4 ± 35.0 °C | [4] |

| Density (Predicted) | 1.094 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in Methanol | [4] |

Structural Representation

The chemical structure of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate is depicted below.

Caption: Chemical structure of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate.

Synthesis and Purification

The synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate is typically achieved through the esterification of N-Boc-piperidine-4-carboxylic acid. A common and efficient method involves the use of methanol in the presence of a suitable coupling agent or by conversion to an acid chloride followed by reaction with methanol.

General Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a common laboratory-scale synthesis.

Materials:

-

N-Boc-piperidine-4-carboxylic acid

-

Methanol

-

Trimethylsilyldiazomethane (2.0 M in hexanes)

-

Acetonitrile

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend N-Boc-piperidine-4-carboxylic acid (1 equivalent) in acetonitrile.[4]

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (2 equivalents) dropwise to the stirred suspension.[4]

-

Methanol Quench: After the addition of trimethylsilyldiazomethane, add methanol to the reaction mixture.[4]

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 3 hours.[4]

-

Workup: Remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 4.5:1 v/v) to yield the pure product as a colorless oil.[4]

Analytical Characterization

The identity and purity of synthesized 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the characteristic protons of the piperidine ring, the Boc group, and the methyl ester.

-

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound.

Applications in Drug Discovery and Development

The unique structural features of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate make it a valuable intermediate in the synthesis of various pharmaceutical agents.

-

Scaffold for Novel Chemical Entities: The piperidine ring is a common motif in many biologically active molecules. This compound provides a pre-functionalized scaffold, streamlining the synthesis of new drug candidates.

-

Synthesis of Fentanyl Analogs: It serves as a precursor in the synthesis of fentanyl and its derivatives.[5]

-

Development of Receptor Agonists and Antagonists: The compound has been utilized in the synthesis of orexin type-2 receptor agonists.[4]

Illustrative Role in a Synthetic Pathway

Caption: A potential synthetic pathway utilizing the target compound.

Safety and Handling

As with all chemicals, proper safety precautions should be observed when handling 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[6][7]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[8] It should be stored under an inert atmosphere and at room temperature.[2][4]

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong reducing agents.[6]

Conclusion

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate is a versatile and valuable building block in modern organic synthesis and drug discovery. Its well-defined physicochemical properties, established synthetic routes, and broad applicability make it an essential tool for chemists and pharmaceutical scientists. A thorough understanding of its characteristics and handling requirements is crucial for its effective and safe utilization in research and development.

References

-

1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate|124443-68-1-Chempharmatech. (n.d.). Chempharmatech. Retrieved January 3, 2026, from [Link]

-

1-Boc-4-AP - Wikipedia. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16). Thermo Fisher Scientific. Retrieved January 3, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate - CAS:124443-68-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate|124443-68-1-Chempharmatech [chempharmatech.com]

- 4. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]

- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. A detailed analysis of the compound's physicochemical properties is presented as the foundation for understanding its behavior in various organic solvents. This document outlines a robust, repeatable experimental protocol for solubility determination and presents a qualitative solubility profile in a range of common laboratory solvents. The theoretical principles governing these observations are discussed, linking molecular structure to solvent interaction. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, providing the necessary data and procedural knowledge to effectively utilize this compound in synthesis and drug development workflows.

Introduction

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate is a bifunctional molecule widely employed as a scaffold or intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with a methyl ester, provides a versatile platform for chemical modification. Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of reaction media, influences reaction kinetics, defines purification strategies such as crystallization, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs). This guide serves as a foundational resource, consolidating theoretical principles and practical methodologies to characterize and understand the solubility of this important chemical entity.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key characteristics of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate are summarized below.

| Property | Value / Description | Source |

| Chemical Structure |  | N/A |

| CAS Number | 124443-68-1 | [1] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| Synonyms | N-Boc-Piperidine-4-carboxylic acid methyl ester, 1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)piperidine | [2][3] |

| Appearance | White to off-white solid or low melting point solid | [2] |

| Melting Point | ~35 °C | [2] |

| Polarity Analysis | The molecule possesses both polar and non-polar regions. The ester and carbamate groups contain polar C=O and C-O bonds, making them capable of dipole-dipole interactions and acting as hydrogen bond acceptors. The bulky, non-polar tert-butyl group and the aliphatic piperidine ring contribute significant hydrophobic character. | N/A |

Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. This concept is based on the idea that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Polar Solvents: These solvents (e.g., methanol, ethanol, DMSO) have large dipole moments. They can be further classified as:

-

Protic: Capable of donating hydrogen bonds (e.g., alcohols).

-

Aprotic: Not capable of donating hydrogen bonds (e.g., acetone, acetonitrile).

-

-

Non-polar Solvents: These solvents (e.g., hexanes, toluene) have small or no dipole moments and primarily interact through weaker van der Waals forces.

For 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate, the presence of two carbonyl oxygen atoms and the ester oxygen allows it to accept hydrogen bonds from protic solvents. The dipole moments associated with the ester and carbamate functionalities promote dissolution in polar aprotic solvents. Conversely, the significant non-polar surface area provided by the tert-butyl group and the hydrocarbon backbone of the piperidine ring facilitates solubility in less polar solvents like dichloromethane or ethers. The molecule's dual nature suggests it will exhibit limited solubility in the extremes of the polarity scale (e.g., water and hexanes) but will be well-solubilized in solvents of intermediate polarity.

Experimental Determination of Solubility

To ensure reliable and reproducible data, a standardized protocol for solubility determination is essential. The isothermal equilibrium shake-flask method is a robust and widely accepted technique.[4][5][6]

Methodology: Isothermal Equilibrium Method

This protocol describes a qualitative/semi-quantitative approach suitable for initial screening in a research setting.

Objective: To determine if the solute is "Soluble," "Sparingly Soluble," or "Insoluble" in a given solvent at a defined concentration and temperature.

Materials:

-

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexanes)

-

4 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker or water bath (set to 25 °C)

Procedure:

-

Preparation: Accurately weigh 50 mg of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate into a clean, dry 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the selected solvent to the vial. This creates an initial test concentration of 50 mg/mL.

-

Initial Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.[6]

-

Equilibration: Place the vial in a constant temperature shaker set to 25 °C for at least 4 hours to ensure the system reaches equilibrium. If a shaker is unavailable, intermittent vigorous shaking over the same period is acceptable for a qualitative assessment.

-

Observation: After the equilibration period, visually inspect the vial.

-

Soluble: The solution is a clear, single phase with no visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The majority of the solid remains undissolved.[7]

-

-

Documentation: Record the results for each solvent.

Causality and Trustworthiness:

-

Why a fixed temperature? Solubility is temperature-dependent. Maintaining a constant temperature (isothermal) ensures that the results are comparable across different solvents.

-

Why equilibration time? The dissolution process takes time. A 4-hour period allows the system to reach a state of equilibrium, preventing an underestimation of solubility.[4]

-

Why visual inspection? For a rapid screening process, visual inspection is a reliable and efficient endpoint. For precise quantitative data, the supernatant would be filtered and analyzed by techniques like HPLC or by gravimetric analysis after solvent evaporation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for solubility screening.

Solubility Profile in Common Organic Solvents

Based on the principles outlined in Section 3.0 and the experimental methodology from Section 4.0, the expected qualitative solubility profile of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate is presented below.

Qualitative Solubility Data (at ~50 mg/mL, 25 °C)

| Solvent Class | Solvent | Polarity Index | Expected Result |

| Alcohols (Polar, Protic) | Methanol | 5.1 | Soluble |

| Ethanol | 4.3 | Soluble | |

| Ketones (Polar, Aprotic) | Acetone | 5.1 | Soluble |

| Halogenated (Intermediate) | Dichloromethane | 3.1 | Soluble |

| Ethers (Intermediate) | Tetrahydrofuran (THF) | 4.0 | Soluble |

| Esters (Intermediate) | Ethyl Acetate | 4.4 | Soluble |

| Aromatics (Non-polar) | Toluene | 2.4 | Sparingly Soluble |

| Aliphatics (Non-polar) | Hexanes | 0.1 | Insoluble |

Analysis and Discussion

The results align with theoretical expectations. The compound is readily soluble in a wide range of polar aprotic, polar protic, and intermediate polarity solvents. This broad solubility is due to its combination of hydrogen bond accepting sites (carbonyls) and a significant hydrocarbon structure. The high solubility in solvents like dichloromethane, ethyl acetate, and acetone makes them excellent choices for reaction media and chromatographic purification. The poor solubility in non-polar hexanes is expected due to the molecule's polar functional groups. This insolubility can be exploited for precipitation or crystallization by using a hexane/ethyl acetate co-solvent system.

Molecular Interaction Diagram

This diagram visualizes the dominant intermolecular forces between the solute and representative solvents.

Caption: Solute-solvent interaction types.

Safety, Handling, and Storage

As a laboratory chemical, 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate requires careful handling.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[2][8]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid breathing dust or vapors.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[8][9]

Conclusion

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate is a versatile chemical intermediate with a favorable solubility profile for many applications in organic synthesis. It is readily soluble in a broad range of common organic solvents, including alcohols, ketones, esters, and halogenated hydrocarbons. Its solubility is governed by a molecular structure that contains both polar, hydrogen-bond accepting functional groups and significant non-polar character. This dual nature allows for flexibility in the choice of reaction and purification solvents. Understanding these properties, as detailed in this guide, is essential for the successful and efficient use of this compound in research and development.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Toronto Scarborough. (2023). Solubility of Organic Compounds.

- Bellevue College. (n.d.). Experiment 2 # Solubility 13.

-

PubChem. (n.d.). tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 124443-68-1 Cas No. | Methyl piperidine-4-carboxylate, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 3. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. bellevuecollege.edu [bellevuecollege.edu]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate - CAS:124443-68-1 - Sunway Pharm Ltd [3wpharm.com]

The Strategic Utility of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Rise of a Versatile Building Block

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a robust and conformationally flexible framework that can be strategically functionalized to modulate a molecule's physicochemical properties, such as solubility and lipophilicity, thereby enhancing its pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion).[2][3] The ability to fine-tune these properties makes piperidine derivatives indispensable in the design of therapeutic agents targeting the central nervous system (CNS), cancer, and infectious diseases.[2][3]

Within the vast toolkit of piperidine-based synthons, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (also known as N-Boc-4-carbomethoxypiperidine or Methyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate) has emerged as a particularly valuable and versatile building block. Its strategic design, featuring an acid-labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a readily transformable methyl ester at the C4 position, offers chemists orthogonal handles for sequential and selective chemical modifications. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, underscoring its significance in contemporary drug discovery and development.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 124443-68-1 | [4][5] |

| Molecular Formula | C₁₂H₂₁NO₄ | [4][5] |

| Molecular Weight | 243.30 g/mol | [5][6] |

| Appearance | White to light yellow solid or colorless oil | [4][7] |

| Melting Point | 33.0 to 37.0 °C | [7] |

| Boiling Point | 307.4 ± 35.0 °C (Predicted) | [8] |

| Density | 1.094 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in methanol and other common organic solvents | [7] |

Spectroscopic Characterization:

The identity and purity of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate are routinely confirmed by standard spectroscopic methods.

-

¹H NMR (400 MHz, d₆-DMSO): δ 4.02 (dt, 2H), 3.69 (s, 3H), 2.82 (ddd, 2H), 2.45 (tt, 1H), 1.90-1.84 (m, 2H), 1.67-1.57 (m, 2H), 1.45 (s, 9H).[7]

-

¹³C NMR (151 MHz, CDCl₃): δ 174.9, 154.6, 79.5, 51.7, 41.0, 28.4, 27.9.

-

Mass Spectrometry (ES): m/z 265.8 (M+Na)⁺; Calculated for C₁₂H₂₁NO₄: 243.1.[7]

Synthesis of the Building Block: A Methodological Overview

The most common and efficient synthesis of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate starts from N-Boc-piperidine-4-carboxylic acid (N-Boc-isonipecotic acid). The key transformation is the esterification of the carboxylic acid. Several methods are reported, with the choice often depending on scale, cost, and available reagents.

Protocol 1: Esterification using Trimethylsilyldiazomethane

This method offers high yields and is relatively clean, but trimethylsilyldiazomethane is a hazardous reagent that must be handled with extreme care.

Reaction Scheme:

Caption: Esterification via Trimethylsilyldiazomethane.

Step-by-Step Methodology:

-

Suspend N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in a mixture of acetonitrile and methanol (e.g., 10:1 v/v).[7][9]

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (2.0 equiv) dropwise to the stirred suspension.[7][9]

-

After the addition is complete, allow the reaction mixture to stand at 0 °C for 30 minutes.

-

Remove the ice bath and stir the mixture at room temperature for 3 hours.[7][9]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the product as a colorless oil or white solid.[7][9]

Causality and Expertise: The use of trimethylsilyldiazomethane is highly effective for esterifying carboxylic acids under mild conditions, avoiding the harsh acids or high temperatures that could potentially cleave the Boc protecting group. Methanol acts as the methyl source for the ester formation.

Protocol 2: Esterification using Iodomethane and Base

This is a more traditional and often safer Sₙ2-based esterification method.

Reaction Scheme:

Caption: Esterification via Iodomethane and Base.

Step-by-Step Methodology:

-

Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous Dimethylformamide (DMF).[9]

-

Add potassium carbonate (K₂CO₃, 1.0-1.2 equiv) to the solution.

-

Add iodomethane (CH₃I, >1.1 equiv) to the stirred suspension.[9]

-

Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into 10% aqueous potassium carbonate solution and extract with ethyl acetate (3x).[9]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic layer in vacuo.

-

Purify the crude product via silica gel column chromatography to yield the desired ester.[9]

Causality and Expertise: Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. This anion then displaces the iodide from iodomethane in a classic Sₙ2 reaction to form the methyl ester. DMF is an excellent polar aprotic solvent for this type of reaction.

Key Synthetic Transformations and Mechanistic Insights

The synthetic utility of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate stems from the differential reactivity of its two functional groups. The Boc group is labile under acidic conditions, while the methyl ester is susceptible to nucleophilic attack (e.g., hydrolysis, amidation, reduction).

Caption: Core reaction pathways of the building block.

N-Boc Deprotection (Revealing the Piperidine Nitrogen)

The removal of the Boc group is one of the most fundamental and widely used transformations in modern organic synthesis.[10] It is typically achieved under acidic conditions.

Mechanism: The deprotection mechanism is initiated by the protonation of the Boc carbonyl oxygen by a strong acid (like TFA or HCl). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free piperidine amine as its corresponding acid salt.[10] The formation of gaseous CO₂ and the highly stable tert-butyl cation provides a strong thermodynamic driving force for the reaction.

Typical Conditions:

-

Trifluoroacetic Acid (TFA): A solution of TFA (25-50%) in an inert solvent like dichloromethane (DCM) at room temperature is highly effective.[11]

-

HCl in Dioxane/Methanol: A saturated solution of HCl in an organic solvent is another common and potent reagent for Boc deprotection.[11][12]

Expertise & Trustworthiness: The choice of deprotection conditions is critical. While effective, these strong acids can cleave other acid-sensitive groups. Milder, alternative methods using reagents like oxalyl chloride in methanol have been developed for substrates with acid-labile functionalities.[11] It is crucial to ensure the complete removal of the acid during workup to avoid side reactions with the newly liberated, nucleophilic amine.

Ester Hydrolysis (Saponification)

The methyl ester at the C4 position can be easily hydrolyzed to the corresponding carboxylic acid using a base, a process known as saponification.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like LiOH or NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to yield the carboxylate salt. A final acidic workup step is required to protonate the carboxylate and furnish the neutral carboxylic acid.

Typical Conditions:

-

Lithium Hydroxide (LiOH): LiOH in a mixture of THF/water or methanol/water at room temperature is a standard and reliable method.

-

Sodium Hydroxide (NaOH): Aqueous NaOH can also be used effectively.

Causality: This transformation is orthogonal to the N-Boc deprotection. The Boc group is stable under these basic conditions, allowing for the selective modification of the C4 position while the nitrogen remains protected. This resulting N-Boc-piperidine-4-carboxylic acid is itself a valuable building block for further modifications, such as amide bond formations.[13]

C-H Alkylation (Advanced Application)

While less common for this specific diester, the principles of α-alkylation are relevant for related piperidone structures derived from this building block. For instance, N-Boc protected piperidine-2,4-dione can undergo regioselective γ-alkylation, demonstrating the ability to functionalize the piperidine ring itself. The presence of the lithium counter-ion is hypothesized to be essential for directing the regioselectivity of the enolate formation.

Applications in Drug Discovery and API Synthesis

The true value of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate is demonstrated by its application in the synthesis of complex, biologically active molecules. The piperidine scaffold it provides is central to drugs targeting a wide range of conditions.

Case Study: Orexin Receptor Agonists/Antagonists

The orexin system is a key regulator of sleep, wakefulness, and feeding behavior, making its receptors significant targets for treating insomnia and narcolepsy.[14] Several potent orexin receptor modulators feature a substituted piperidine core. Our subject building block, referred to as Methyl (1-BOC-piperidin-4-yl)carboxylate, has been explicitly cited as a potential intermediate for orexin type-2 receptor agonists.[7] The synthesis of these complex molecules often involves an initial deprotection of the Boc group, followed by N-acylation or N-alkylation to introduce complex aromatic or heterocyclic moieties, while the C4-ester can be converted to an amide or other functional group to fine-tune receptor binding and selectivity.

Case Study: Intermediates for Opioid Analgesics (e.g., Remifentanil)

Remifentanil is a potent, short-acting synthetic opioid used for anesthesia and analgesia. Its synthesis involves a highly functionalized 4-anilinopiperidine core. While various synthetic routes exist, many rely on key piperidine intermediates.[9][15][16] The general strategy often involves the construction of a 4-substituted piperidine, where the nitrogen is later alkylated with a methyl propionate group, and the C4 position is elaborated to contain the aniline and a methyl ester. 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate serves as a valuable starting point for accessing such intermediates, allowing for the strategic introduction of the necessary functionalities in a controlled manner.[15][17]

Case Study: Synthesis of Heterocyclic Scaffolds

This building block is not limited to direct incorporation into final drug structures but is also used to construct more complex heterocyclic systems. For example, it has been used as a starting material in the regioselective synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[18] In this synthesis, the N-Boc piperidine carboxylic acid (derived from the hydrolysis of the methyl ester) is first converted into a β-keto ester, which then undergoes cyclization with hydrazines to form the pyrazole ring.[18] This demonstrates the utility of the building block in creating novel heterocyclic amino acids for further use in drug discovery.

Conclusion and Future Outlook

1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate is a quintessential example of a modern synthetic building block, designed for efficiency, versatility, and strategic control. Its orthogonal protecting group and functional handle combination allows for a modular approach to the synthesis of complex piperidine-containing molecules. As medicinal chemists continue to explore the vast chemical space around the piperidine scaffold to address challenging biological targets, the demand for high-quality, versatile intermediates like this will only increase.[1][2] Its proven utility in the synthesis of CNS agents, analgesics, and novel heterocyclic systems solidifies its position as an indispensable tool for researchers and drug development professionals striving to create the next generation of therapeutics.

References

-

Cui, L., Li, C., & Zhang, L. (2010). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 49(49), 9178-9181. Available at: [Link]

-

D'yakonov, V. A., Kovyazin, P. V., Dzhemilev, U. M., & Yunusova, A. F. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6546. Available at: [Link]

-

Kwiecień, H., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). Available at: [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

- Google Patents. (n.d.). US20200131127A1 - Intermediates for the preparation of remifentanil hydrochloride.

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Available at: [Link]

-

RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

PubMed Central. (n.d.). Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. Available at: [Link]

-

Defense Technical Information Center. (2017). SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. Available at: [Link]

- Google Patents. (n.d.). EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.

- Google Patents. (n.d.). WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation.

-

ResearchGate. (2018). Four-component stereoselective synthesis of tetracyano-substituted piperidines. Available at: [Link]

-

Advances in Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

-

ResearchGate. (2009). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available at: [Link]

-

Journal of Heterocyclic Chemistry. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available at: [Link]

-

White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]

-

AOKChem. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Available at: [Link]

- Google Patents. (n.d.). US20080242697A1 - Process for the synthesis of solifenacin.

-

ResearchGate. (2008). Chemoenzymatic approach to enantiopure piperidine-based b-amino esters in organic solvents. Available at: [Link]

-

ScholarWorks@UARK. (2016). Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. Available at: [Link]

-

PharmaCompass. (n.d.). CAS No 124443-68-1. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

- Google Patents. (n.d.). EP2305676A1 - Synthesis of solifenacin monosuccinate.

- Google Patents. (n.d.). US20090203915A1 - Process for the preparation of solifenacin.

- Google Patents. (n.d.). WO2008062282A2 - An improved process for the synthesis of solifenacin.

- Google Patents. (n.d.). WO2008062282A2 - An improved process for the synthesis of solifenacin.

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

-

ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. CAS 124443-68-1: N-Boc-Piperidine-4-carboxylic acid methyl… [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. 124443-68-1 | CAS DataBase [m.chemicalbook.com]

- 8. innospk.com [innospk.com]

- 9. researchgate.net [researchgate.net]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. US20200131127A1 - Intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]

- 18. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of Methyl Isonipecotate: A Technical Guide to 4-Substituted Piperidines

Abstract

The 4-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Its prevalence stems from the favorable physicochemical properties and the versatile synthetic handles the piperidine ring offers for molecular elaboration. Methyl isonipecotate, a readily available and cost-effective starting material, serves as a pivotal precursor for a diverse range of 4-substituted piperidines.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for transforming methyl isonipecotate into valuable 4-substituted piperidine derivatives. We will explore key transformations, including N-protection, functionalization of the C4-ester, and the strategic conversion to key intermediates like 4-oxopiperidine and 4-hydroxymethylpiperidine, supported by mechanistic insights, detailed experimental protocols, and visual workflows.

Strategic Considerations: The Central Role of Methyl Isonipecotate

Methyl isonipecotate, also known as methyl piperidine-4-carboxylate, is an ideal starting point for the synthesis of 4-substituted piperidines due to its bifunctional nature. The secondary amine provides a site for introducing a variety of substituents that can modulate the pharmacological properties of the final compound, while the methyl ester at the C4 position is a versatile functional group that can be transformed into a wide range of other moieties.

The general synthetic approach begins with the protection of the piperidine nitrogen, which is crucial for preventing unwanted side reactions and for directing the reactivity of the molecule. Following N-protection, the synthetic strategy diverges based on the desired C4-substituent.

Caption: Overview of synthetic strategies from methyl isonipecotate.

N-Protection: A Critical First Step

The secondary amine of methyl isonipecotate is nucleophilic and can interfere with subsequent reactions. Therefore, protection of the nitrogen atom is a critical initial step. The choice of protecting group is dictated by its stability to the reaction conditions of the subsequent steps and the ease of its removal.

Commonly used N-protecting groups include:

-

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to a wide range of non-acidic conditions and is readily removed with acids such as trifluoroacetic acid (TFA).

-

Carboxybenzyl (Cbz): Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

Experimental Protocol: N-Boc Protection of Methyl Isonipecotate

-

Dissolve methyl isonipecotate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the N-Boc protected methyl isonipecotate.

Synthetic Transformations at the C4-Position

With the nitrogen protected, the focus shifts to the modification of the C4-ester. The following sections detail the key synthetic pathways.

Reduction of the Ester to 4-Hydroxymethylpiperidine Derivatives

Reduction of the methyl ester to a primary alcohol provides a versatile intermediate, 4-hydroxymethylpiperidine, which can be further functionalized.

Causality behind Experimental Choices: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for the reduction of esters. The reaction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether to prevent quenching of the highly reactive hydride reagent. An aqueous workup is necessary to neutralize the reaction and hydrolyze the aluminum salts.

Caption: Reduction of the C4-ester to a primary alcohol.

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-methyl isonipecotate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-hydroxymethylpiperidine, which can be purified by column chromatography if necessary.

Conversion to 4-Oxopiperidine Derivatives: A Gateway to Diverse Functionality

Oxidation of the 4-hydroxymethylpiperidine intermediate, or more directly through other methods, to the corresponding 4-oxopiperidine (piperidin-4-one) derivative opens up a plethora of synthetic possibilities.[3][4] The ketone functionality can undergo a variety of reactions, including:

-

Reductive Amination: To introduce a nitrogen-containing substituent at the 4-position.[5][6][7][8][9]

-

Wittig Reaction: To form an exocyclic double bond, which can be further functionalized.[3][10][11][12][13]

-

Grignard and Organolithium Additions: To generate tertiary alcohols.

One common route to 4-piperidones involves the Dieckmann condensation of a diester precursor.[14][15][16]

Caption: Synthetic utility of 4-oxopiperidine derivatives.

-

Dissolve N-Boc-4-oxopiperidine (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions at room temperature.[7]

-

If necessary, add a catalytic amount of acetic acid to facilitate imine/iminium ion formation.

-

Stir the reaction at room temperature for 12-24 hours, monitoring for completion.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Grignard Reaction with the C4-Ester

The reaction of the C4-methyl ester with two equivalents of a Grignard reagent provides a direct route to 4-substituted tertiary alcohols.[17][18][19][20][21] This reaction is highly effective for introducing two identical alkyl or aryl groups at the C4 position.

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution by the first equivalent of the Grignard reagent to form a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol.[20]

-

Prepare the Grignard reagent by reacting the corresponding alkyl or aryl halide with magnesium turnings in anhydrous THF under an inert atmosphere.

-

To a solution of N-Boc-methyl isonipecotate (1.0 eq) in anhydrous THF at 0 °C, add the freshly prepared Grignard reagent (2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting tertiary alcohol by column chromatography.

Data Summary

| Transformation | Starting Material | Key Reagents | Product Type | Typical Yields |

| N-Boc Protection | Methyl Isonipecotate | Boc₂O, Et₃N | N-Boc-methyl isonipecotate | >90% |

| Ester Reduction | N-Boc-methyl isonipecotate | LiAlH₄ | N-Boc-4-hydroxymethylpiperidine | 80-95% |

| Reductive Amination | N-Boc-4-oxopiperidine | R¹R²NH, NaBH(OAc)₃ | N-Boc-4-(R¹R²N)-piperidine | 60-90% |

| Wittig Reaction | N-Boc-4-oxopiperidine | Ph₃P=CHR, base | N-Boc-4-alkylidenepiperidine | 50-85% |

| Grignard Reaction | N-Boc-methyl isonipecotate | RMgBr (2.2 eq) | N-Boc-4-hydroxy-4,4-dialkylpiperidine | 70-90% |

Conclusion

Methyl isonipecotate is a powerful and versatile building block in the synthesis of 4-substituted piperidines. Through a series of well-established and reliable transformations, including N-protection, ester reduction, conversion to 4-oxopiperidine, and Grignard reactions, a vast chemical space of medicinally relevant piperidine derivatives can be accessed. The strategic choice of synthetic route, guided by the desired functionality at the C4-position, allows for the efficient and targeted synthesis of novel molecular entities for drug discovery and development. This guide provides a foundational understanding and practical protocols to empower researchers in their pursuit of innovative piperidine-based compounds.

References

- Vertex AI Search. (n.d.). Alkylation Strategy on piperidine‐4 carboxylate.

- PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid.

- MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.

- PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.

- ChemicalBook. (n.d.). Methyl isonipecotate.

- RSC Publishing. (n.d.). Mild general synthesis of 4-substituted piperidines.

- ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H....

- PubMed. (n.d.). Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines.

- Sigma-Aldrich. (n.d.). Methyl isonipecotate technical grade 2971-79-1.

- ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl....

- NIH. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.

- Google Patents. (n.d.). US2506605A - 1-alkyl-4-hydroxy-piperidine esters of alkyl substituted acetic acids.

- Google Patents. (n.d.). US2955111A - Synthesis of n-alkyl-piperidine and n-alkyl-pyrrolidine-alpha-carboxylic acid amides.

- PubMed. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.

- PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

- PMC. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- Study.com. (n.d.). How would one use a Grignard-based synthesis to accomplish the following transformation? methyl isobutyrate ((CH3)2CHCO2CH3) to 3-ethyl-2-methylpentan-3-ol.

- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.

- YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4.

- Wipf, P. (2007). The Wittig Reaction.

- Organic-chemistry.org. (n.d.). Wittig Reaction - Common Conditions.

- Chemistry LibreTexts. (2023). Grignard Reagents.

- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Wikipedia. (n.d.). Reductive amination.

- Wikipedia. (n.d.). Wittig reaction.

- University of Toronto. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.

- Sigma-Aldrich. (n.d.). Grignard Reagents.

- Myers, A. (n.d.). Myers Chem 115.

- Wordpress.com. (n.d.). Reductive Amination.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- CymitQuimica. (n.d.). 4-(Hydroxymethyl)piperidine-1-carbonitrile.

- ChemicalBook. (n.d.). Methyl isonipecotate synthesis.

- ChemicalBook. (n.d.). Methyl isonipecotate.

- DTIC. (n.d.). Piperidine Synthesis.

- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.

- Scientific Laboratory Supplies. (n.d.). Methyl isonipecotate, technica | 463485-100ML | SIGMA-ALDRICH | SLS.

- ResearchGate. (n.d.). Dieckmann Condensation.

- Wiley-VCH. (n.d.). 1 Protection Reactions.

- PubChem. (n.d.). Methyl isonipecotate.

- PubChem. (n.d.). 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl isonipecotate | 2971-79-1 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. soc.chim.it [soc.chim.it]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. homework.study.com [homework.study.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. leah4sci.com [leah4sci.com]

- 20. www1.udel.edu [www1.udel.edu]

- 21. 格氏試劑 [sigmaaldrich.com]

The Strategic Role of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Piperidine Scaffold and the Significance of a Versatile Building Block

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of a vast number of clinically approved drugs and investigational new drug candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile three-dimensional framework for orienting pharmacophoric groups.[1] Within the expansive toolkit of piperidine-based building blocks, 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS No. 124443-68-1) has emerged as a cornerstone intermediate for the synthesis of complex molecular architectures, particularly in the development of therapeutics targeting the central nervous system (CNS) and other disease areas.[3][4]

This technical guide provides an in-depth exploration of the role of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its application in the construction of biologically active molecules, supported by detailed experimental protocols and illustrative synthetic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Structural Features

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate, also known as Methyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate, possesses a unique combination of functional groups that underpin its utility in multi-step synthesis.[3][5]

| Property | Value | Reference |

| CAS Number | 124443-68-1 | [3] |

| Molecular Formula | C₁₂H₂₁NO₄ | [3] |

| Molecular Weight | 243.30 g/mol | [3] |

| Appearance | Off-white to yellow-brown solid or sticky liquid | [3] |

| Boiling Point | 307.4 °C at 760 mmHg (predicted) | [4] |

| Density | 1.094 g/cm³ (predicted) | [4] |

The key structural features of this molecule are:

-

The Piperidine Ring: A saturated six-membered heterocycle that provides a robust and conformationally defined scaffold.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group. It is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, allowing for selective functionalization of the nitrogen atom at a later stage in the synthesis.[6]

-

The C4-Methyl Ester: The methyl ester at the 4-position of the piperidine ring provides a handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions.

This orthogonal protection scheme, with the acid-labile Boc group and the base-labile methyl ester, is a central element of its strategic importance in complex molecule synthesis.

Synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate

Several synthetic routes to 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate have been reported, typically starting from 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

DOT Diagram: Synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate

Caption: Synthetic routes to the title compound.

Experimental Protocol: Synthesis via Esterification with Iodomethane[5]

This protocol describes a common and efficient method for the synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate.

Materials:

-

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g)

-

Potassium carbonate (1.2 g, 8.7 mmol, 1.0 equivalent)

-

Iodomethane (0.65 mL, 10 mmol)

-

N,N-Dimethylformamide (DMF) (38 mL)

-

Ethyl acetate (EtOAc)

-

10% aqueous potassium carbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g) in DMF (38 mL), add potassium carbonate (1.2 g, 8.7 mmol, 1.0 equivalent) and iodomethane (0.65 mL, 10 mmol).

-

Stir the reaction mixture for three hours at room temperature.

-

Pour the reaction mixture into 10% aqueous potassium carbonate (100 mL).

-

Extract the aqueous solution with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with brine.

-

Dry the combined organic layer over Na₂SO₄.

-

Concentrate the combined organic layer in vacuo.

-

Purify the crude product via column chromatography to afford the desired product.

Key Chemical Transformations and Applications in Drug Discovery

The strategic utility of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate lies in the selective manipulation of its two functional groups. The following sections detail the key reactions and provide a case study of its application in the synthesis of protein kinase B inhibitors.

Hydrolysis of the Methyl Ester: Gateway to Amide Coupling